molecular formula C7H16ClN B1377164 2-Ethyl-5-methylpyrrolidine hydrochloride CAS No. 1432680-27-7

2-Ethyl-5-methylpyrrolidine hydrochloride

Cat. No. B1377164
CAS RN: 1432680-27-7
M. Wt: 149.66 g/mol
InChI Key: SEULUUQPLRPYQF-UHFFFAOYSA-N
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Description

“2-Ethyl-5-methylpyrrolidine hydrochloride” is a chemical compound with the molecular formula C7H16ClN . It is used in various scientific research applications. Its unique properties make it valuable for synthesizing new compounds and studying their effects on various processes.


Synthesis Analysis

The synthesis of pyrrolidine compounds is a topic of interest in medicinal chemistry . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine compounds are known for their versatility in chemical reactions . They can be involved in various types of reactions, including those that lead to the formation of bioactive molecules with target selectivity .

Scientific Research Applications

Drug Discovery

Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Antioxidant Applications

Pyrrolidine alkaloids have been shown to possess significant antioxidant activity . They can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells .

Anti-inflammatory Applications

Pyrrolidine alkaloids also exhibit anti-inflammatory properties . They could be used in the development of new drugs for treating conditions characterized by inflammation .

Antibacterial and Antifungal Applications

Pyrrolidine compounds have been found to have antibacterial and antifungal properties . They could be used in the development of new antimicrobial agents .

Anticancer Applications

Pyrrolidine compounds have shown promise in the field of oncology . They could be used in the development of new anticancer drugs .

Anti-hyperglycemic Applications

Pyrrolidine alkaloids have been found to have anti-hyperglycemic effects . They could potentially be used in the treatment of diabetes .

Neuropharmacological Applications

Pyrrolidine alkaloids have shown neuropharmacological activities . They could be used in the development of drugs for neurological disorders .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on their structure and the biological system they interact with . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

2-ethyl-5-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7-5-4-6(2)8-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEULUUQPLRPYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-methylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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